Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate
CAS No.: 650588-09-3
Cat. No.: VC21494236
Molecular Formula: C15H19IN2O4
Molecular Weight: 418.23g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650588-09-3 |
|---|---|
| Molecular Formula | C15H19IN2O4 |
| Molecular Weight | 418.23g/mol |
| IUPAC Name | ethyl 4-(3-iodo-4-methoxybenzoyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H19IN2O4/c1-3-22-15(20)18-8-6-17(7-9-18)14(19)11-4-5-13(21-2)12(16)10-11/h4-5,10H,3,6-9H2,1-2H3 |
| Standard InChI Key | AMQOVDTTYIDKFL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)I |
| Canonical SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)I |
Introduction
Ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate is a complex organic compound with a molecular formula of C15H19IN2O4 and a molecular weight of 418.23 g/mol. It is identified by the CAS number 650588-09-3. This compound is a derivative of piperazine, which is a heterocyclic amine widely used in pharmaceuticals and organic synthesis.
Biological and Pharmaceutical Applications
While specific biological or pharmaceutical applications of ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate are not well-documented, compounds with similar structures are often explored for their potential as drug candidates or intermediates. Piperazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and anti-inflammatory effects.
Research Findings and Future Directions
Research on ethyl 4-(3-iodo-4-methoxybenzoyl)-1-piperazinecarboxylate is limited, and there is a need for further studies to explore its potential applications. Future research could focus on its synthesis optimization, biological activity screening, and potential use as a building block for more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume